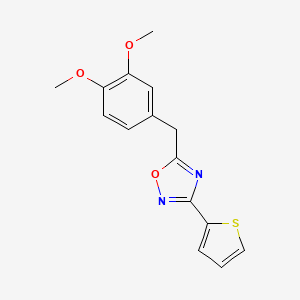![molecular formula C18H18N4O4S6 B11494348 N,N'-ethane-1,2-diylbis[2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide]](/img/structure/B11494348.png)
N,N'-ethane-1,2-diylbis[2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(METHYLSULFANYL)-N-{2-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDO]ETHYL}-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound featuring multiple benzothiazole and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-N-{2-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDO]ETHYL}-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the formation of benzothiazole rings followed by sulfonamide linkage. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The sulfonamide groups can be reduced under specific conditions.
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions on the benzothiazole rings could introduce various functional groups.
Scientific Research Applications
2-(METHYLSULFANYL)-N-{2-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDO]ETHYL}-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes essential for microbial or cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
2-(METHYLSULFANYL)-1,3-BENZOTHIAZOLE: Shares the benzothiazole core but lacks the sulfonamide groups.
N-(2-BENZOTHIAZOLE-6-SULFONAMIDO)ETHYL}-1,3-BENZOTHIAZOLE-6-SULFONAMIDE: Similar structure but with different substituents on the benzothiazole rings.
Uniqueness
The uniqueness of 2-(METHYLSULFANYL)-N-{2-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDO]ETHYL}-1,3-BENZOTHIAZOLE-6-SULFONAMIDE lies in its dual benzothiazole and sulfonamide functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C18H18N4O4S6 |
|---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-methylsulfanyl-N-[2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)sulfonylamino]ethyl]-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C18H18N4O4S6/c1-27-17-21-13-5-3-11(9-15(13)29-17)31(23,24)19-7-8-20-32(25,26)12-4-6-14-16(10-12)30-18(22-14)28-2/h3-6,9-10,19-20H,7-8H2,1-2H3 |
InChI Key |
HMXAQVMZRKBJTF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCNS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[(3-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11494270.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11494276.png)
![N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B11494283.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide](/img/structure/B11494288.png)
![2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11494292.png)

![3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494311.png)
![2'-amino-5-fluoro-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494318.png)
![4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494327.png)
![ethyl 1-cyclohexyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11494328.png)
![1-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}imidazolidin-2-one](/img/structure/B11494334.png)
![N-[5-chloro-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11494368.png)
![ethyl (4-{[(2,6-difluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11494369.png)
![4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11494373.png)
